2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with tert-butyl and methyl groups, as well as an acetamide moiety linked to a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the phenoxy intermediate: The starting material, 2-tert-butyl-4-methylphenol, is reacted with an appropriate halogenating agent (e.g., bromine or chlorine) to form the corresponding halophenol.
Nucleophilic substitution: The halophenol is then reacted with a suitable nucleophile, such as sodium methoxide, to introduce the methoxy group, forming 2-tert-butyl-4-methylphenoxy.
Acetamide formation: The phenoxy intermediate is then reacted with an acylating agent, such as acetyl chloride, in the presence of a base (e.g., pyridine) to form the acetamide moiety.
Methoxyethylation: Finally, the acetamide is reacted with 2-methoxyethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiolates can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential pharmaceutical agent.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-tert-butyl-4-methylphenoxy)acetamide: Lacks the methoxyethyl group.
2-(2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide: Lacks the methyl group on the phenoxy ring.
2-(4-methylphenoxy)-N-(2-methoxyethyl)acetamide: Lacks the tert-butyl group.
Uniqueness
2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide is unique due to the specific combination of substituents on the phenoxy and acetamide moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-12-6-7-14(13(10-12)16(2,3)4)20-11-15(18)17-8-9-19-5/h6-7,10H,8-9,11H2,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXAUALIIJCPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCOC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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